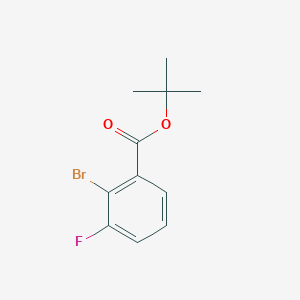
4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenoxyphenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-phenoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and detection purposes.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition. The phenoxyphenyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacolborane: A boron compound with a pinacol group.
2-Phenyl-1,3,2-dioxaborolane: A similar compound with a phenyl group instead of a phenoxyphenyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of both the phenoxyphenyl group and the dioxaborolane ring. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis and other scientific applications.
特性
分子式 |
C18H21BO3 |
|---|---|
分子量 |
296.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,1-4H3 |
InChIキー |
RYDIWCAYMSIRJS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
amine hydrochloride](/img/structure/B13465081.png)
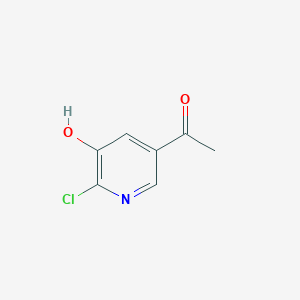
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
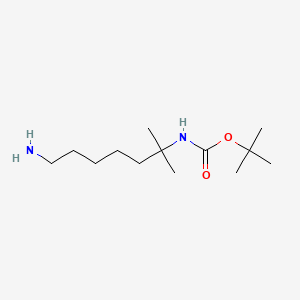
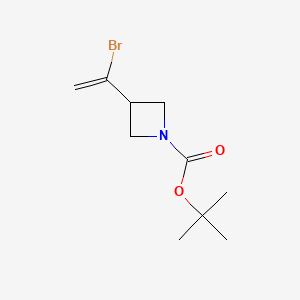
![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
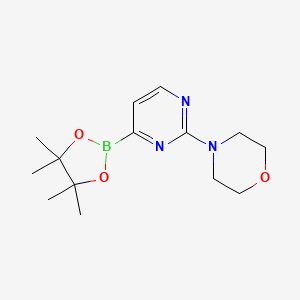
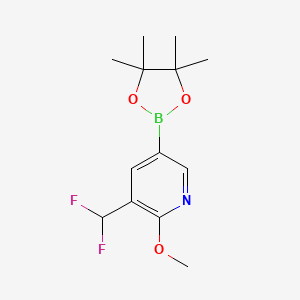
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)

![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)
